REACTION_CXSMILES
|
FC(F)(F)S([O-])(=O)=O.[Pr+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.FC(F)(F)S(O)(=O)=O.[C:34]1([O:40][CH3:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[C:42]1([CH3:51])[CH:47]=[CH:46][C:45]([C:48](O)=[O:49])=[CH:44][CH:43]=1>C1(C)C=CC=CC=1.O>[CH3:41][O:40][C:34]1[CH:39]=[CH:38][C:37]([C:48]([C:45]2[CH:46]=[CH:47][C:42]([CH3:51])=[CH:43][CH:44]=2)=[O:49])=[CH:36][CH:35]=1 |f:0.1.2.3|
|
Name
|
Praseodymium (III) trifluoromethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Pr+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)O)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×25 mL water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated down in vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |